![molecular formula C12H13ClF3NO2 B3386851 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid CAS No. 76338-73-3](/img/structure/B3386851.png)
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
Overview
Description
This compound, also known as (2S)-2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid, has a CAS Number of 74971-63-4 . It has a molecular weight of 295.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.69 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Pharmacological and Biological Effects of Related Compounds
Chlorogenic Acid (CGA) Research :Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, demonstrates a range of biological and pharmacological effects. These include antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and modulation of lipid and glucose metabolism. Such effects suggest potential research applications of related compounds in studying metabolic disorders, cardiovascular diseases, and neuroprotection (Naveed et al., 2018).
Nitisinone Stability and Degradation :Nitisinone, a compound with a functional group similar to the compound , was studied for its stability and degradation products. This research has implications for understanding the chemical stability and potential environmental impacts of related compounds, which could be essential for developing safe pharmaceuticals and chemicals (Barchańska et al., 2019).
Synthesis and Properties of Thiazolidinones :The synthesis and study of substituted thiazolidinones, which could share reactive pathways or structural similarities with the compound , provide insight into synthetic methods and structural analysis. This research aids in the development of compounds with potential therapeutic applications (Issac & Tierney, 1996).
Environmental and Toxicological Research
Perfluoroalkyl Acids (PFAAs) and Derivatives :Studies on the environmental persistence, bioaccumulation, and toxicity of PFAAs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), provide a framework for researching the environmental impact, safety, and regulatory aspects of chemically stable and bioactive compounds (Lau et al., 2004).
Degradation of Environmental Contaminants :The microbial degradation of polyfluoroalkyl chemicals, including the pathways and products of degradation, offers insights into environmental detoxification strategies and the fate of synthetic compounds in nature. This research can guide the development of more environmentally friendly chemicals and pharmaceuticals (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid” are currently unknown. This compound is a derivative of 2-Chloro-4-(trifluoromethyl)aniline , which is a chemical used in the synthesis of various pharmaceuticals . .
Mode of Action
As a derivative of 2-Chloro-4-(trifluoromethyl)aniline , it may interact with its targets in a similar manner.
Biochemical Pathways
It’s possible that it may be involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . .
properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHSSFDOHACTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76338-73-3 | |
Record name | 2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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